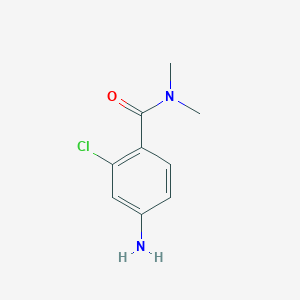

4-amino-2-chloro-N,N-dimethylbenzamide

Overview

Description

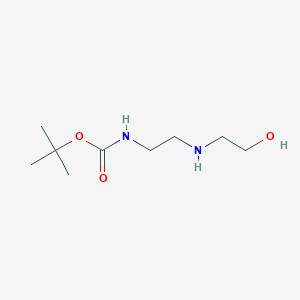

4-amino-2-chloro-N,N-dimethylbenzamide is a chemical compound with the CAS Number: 98995-06-3. It has a molecular weight of 198.65 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

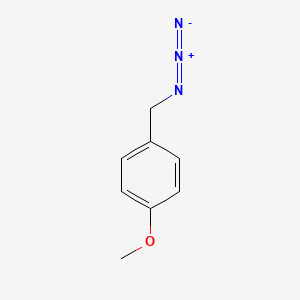

The IUPAC name for this compound is 4-amino-2-chloro-N,N-dimethylbenzamide . The Inchi Code for this compound is 1S/C9H11ClN2O/c1-12(2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,11H2,1-2H3 .Physical And Chemical Properties Analysis

The compound has a melting point of 167-169 degrees Celsius . It is a solid at room temperature .Scientific Research Applications

Synthesis of Ion-Associate Complexes

4-amino-2-chloro-N,N-dimethylbenzamide: is utilized in the synthesis of ion-associate complexes, which are crucial for understanding the interactions between bioactive molecules and receptors . These complexes are synthesized through reactions at room temperature, employing green chemistry principles. The resulting compounds are characterized by various physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry.

Antibacterial Agents

The compound has been studied for its potential use as an antibacterial agent. By forming complexes with other molecules, it can be used to target specific bacterial strains. Research into the antibacterial activity of these complexes could lead to the development of new antibiotics .

Computational Chemistry Studies

4-amino-2-chloro-N,N-dimethylbenzamide: serves as a subject in computational chemistry to study the electronic characteristics of molecular configurations using density functional theory (DFT) . These studies help in understanding the molecular structure and properties, which are essential for designing drugs and other materials.

Organic Synthesis Intermediate

This compound is a valuable intermediate in organic synthesis. It can be used to create a variety of benzamide derivatives, which have numerous applications in medicinal chemistry and material science .

Chemical Synthesis Optimization

The compound is involved in research focused on optimizing chemical synthesis processes. For example, it can be used in condensation reactions under ultrasonic irradiation, which is a more environmentally friendly and efficient method compared to traditional synthesis .

Safety and Hazards

properties

IUPAC Name |

4-amino-2-chloro-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYZVBNRQCDKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449237 | |

| Record name | 4-amino-2-chloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-2-chloro-N,N-dimethylbenzamide | |

CAS RN |

98995-06-3 | |

| Record name | 4-amino-2-chloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1278378.png)